molecular formula C15H17N3OS B6617190 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol CAS No. 1507693-49-3

1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol

Cat. No.: B6617190
CAS No.: 1507693-49-3
M. Wt: 287.4 g/mol
InChI Key: PNPWDUVIUYGBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol features a hybrid structure combining a 2-methyl-1,3-thiazole ring and a 1-methyl-1H-benzodiazole moiety linked via a propan-2-ol chain.

Key structural attributes:

  • Thiazole ring: The 2-methyl substitution enhances steric and electronic effects, influencing solubility and intermolecular interactions.
  • Propan-2-ol linker: The hydroxyl group introduces hydrogen-bonding capability, while the three-carbon chain balances flexibility and spatial orientation.

Properties

IUPAC Name

1-(1-methylbenzimidazol-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-16-11(9-20-10)7-12(19)8-15-17-13-5-3-4-6-14(13)18(15)2/h3-6,9,12,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPWDUVIUYGBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(CC2=NC3=CC=CC=C3N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C12H14N2SC_{12}H_{14}N_2S, with a molecular weight of approximately 222.32 g/mol. The structural components include a thiazole ring and a benzodiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzodiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzodiazole have potent activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The anticancer potential of 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol has been evaluated in several studies. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The compound's cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cancer Cell Line IC50 (µM)
HeLa15.5
MCF720.0

Neuroprotective Effects

Recent studies have suggested that this compound may also exhibit neuroprotective effects. In models of oxidative stress-induced neuronal damage, it was shown to significantly reduce cell death and promote neuronal survival. The proposed mechanism involves the modulation of antioxidant enzyme activity and inhibition of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study investigated various derivatives of thiazole and benzodiazole in treating bacterial infections. The results highlighted the efficacy of 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol against resistant strains of bacteria.
  • Cancer Cell Line Study : A research article published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of this compound against multiple cancer cell lines, showcasing its potential as a lead compound for further development.

Comparison with Similar Compounds

Thiazole-Containing Analog: Tolvaptan

Tolvaptan (±)-4′-[(7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-N,N′-bis(2-methyl-1,3-thiazol-4-yl)urea

  • Structural differences :
    • Linker : Urea group vs. propan-2-ol in the target compound.
    • Thiazole substitution : Two 2-methylthiazole groups in Tolvaptan vs. one in the target.
  • Functional implications :
    • The urea linker in Tolvaptan enhances hydrogen-bonding capacity but reduces conformational flexibility compared to the propan-2-ol chain.
    • Molecular weight: 448.94 g/mol (Tolvaptan) vs. ~300–350 g/mol (estimated for the target compound).

Benzodiazole-Thiazole Hybrid: Enamine Ltd Building Block

Enamine compound : [2-(2-Methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine

  • Structural differences :
    • Linker : Ethylamine chain vs. propan-2-ol in the target.
    • Substituents : Amine group increases basicity (pKa ~9–10) compared to the hydroxyl group (pKa ~15–16).
  • Physicochemical properties :
    • Molecular weight : 300.43 g/mol (Enamine compound) vs. ~320–330 g/mol (target).
    • Lipophilicity : Higher logP for the Enamine compound due to the absence of a polar hydroxyl group.

Thiazole-Benzothiazole Derivatives

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

  • Structural differences :
    • Core structure : Pyrazolone ring vs. benzodiazole in the target compound.
    • Substituents : Propynyl and phenyl groups introduce steric bulk and alter π-system interactions.

Physicochemical and Functional Comparison

Property Target Compound Tolvaptan Enamine Compound Benzothiazole-Pyrazolone
Molecular Weight (g/mol) ~320–330 448.94 300.43 ~350–400
Key Functional Groups Thiazole, benzodiazole, -OH Thiazole, urea, -OH Thiazole, benzodiazole, -NH2 Benzothiazole, pyrazolone
logP (estimated) ~2.5–3.0 ~3.5 ~2.0–2.5 ~3.0–3.5
Hydrogen Bond Donors 1 (-OH) 3 (-OH, urea NH) 1 (-NH2) 1 (pyrazolone C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.